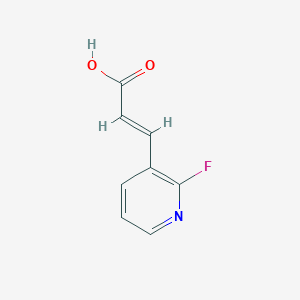
(2S)-2-(2,4-dichlorophenyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2,4-dichlorophenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a 2,4-dichlorophenyl group attached to the oxirane ring, making it a chlorinated aromatic epoxide. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,4-dichlorophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2S)-2-(2,4-dichlorophenyl)ethanol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization might be employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(2S)-2-(2,4-dichlorophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly strained and reactive towards nucleophiles. Common nucleophiles such as amines, thiols, and alcohols can open the ring, leading to the formation of substituted products.
Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Further oxidation of the oxirane ring can lead to the formation of dicarbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Substituted alcohols, amines, or thiols.
Reduction: (2S)-2-(2,4-dichlorophenyl)ethane-1,2-diol.
Oxidation: 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.
科学的研究の応用
(2S)-2-(2,4-dichlorophenyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with epoxide moieties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (2S)-2-(2,4-dichlorophenyl)oxirane involves its reactivity towards nucleophiles. The strained oxirane ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
(2R)-2-(2,4-dichlorophenyl)oxirane: The enantiomer of (2S)-2-(2,4-dichlorophenyl)oxirane, differing only in the spatial arrangement of the substituents.
2-(2,4-dichlorophenyl)ethanol: The precursor used in the synthesis of the oxirane compound.
2,4-dichlorophenylacetaldehyde: An intermediate in the oxidation of the oxirane compound.
Uniqueness
This compound is unique due to its specific stereochemistry and reactivity. The presence of the 2,4-dichlorophenyl group enhances its reactivity and potential biological activity compared to non-chlorinated analogs. Its enantiomeric purity and specific configuration make it valuable in asymmetric synthesis and chiral resolution studies.
特性
CAS番号 |
141394-11-8 |
|---|---|
分子式 |
C8H6Cl2O |
分子量 |
189.04 g/mol |
IUPAC名 |
(2S)-2-(2,4-dichlorophenyl)oxirane |
InChI |
InChI=1S/C8H6Cl2O/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2/t8-/m1/s1 |
InChIキー |
ZRMLHFOKDLDAIB-MRVPVSSYSA-N |
異性体SMILES |
C1[C@@H](O1)C2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
C1C(O1)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


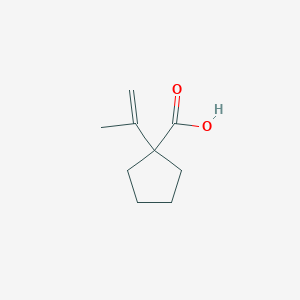
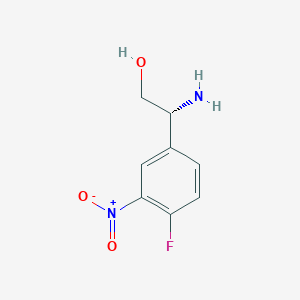
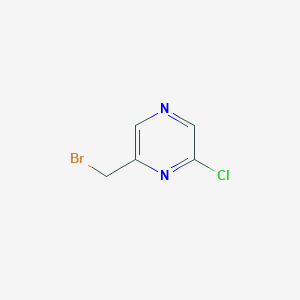
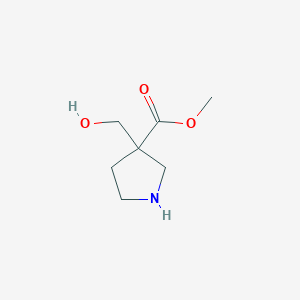
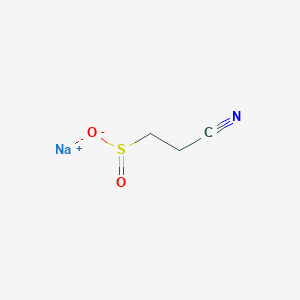
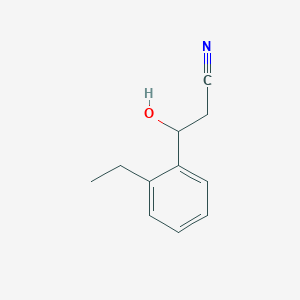
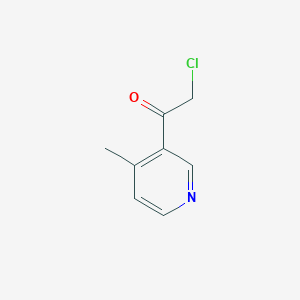
![2-Chloro-1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B13596951.png)
![3-[(2-Methylfuran-3-yl)oxy]piperidine](/img/structure/B13596955.png)
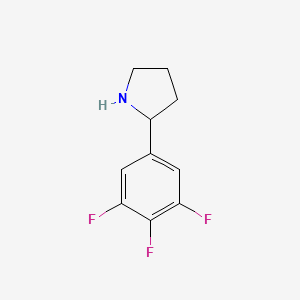
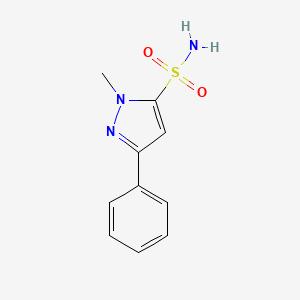
![Tert-butyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13596960.png)
![methyl2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B13596964.png)
